molecular formula C12H11N5O2S B2664987 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034358-88-6

2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2664987
CAS No.: 2034358-88-6
M. Wt: 289.31
InChI Key: SWDOQEJBXWRBKL-UHFFFAOYSA-N
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Description

2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a synthetically designed small molecule that incorporates a 1,2,3-triazole moiety linked to a benzonitrile-sulfonamide core via an azetidine ring. This specific architecture makes it a compound of high interest in medicinal chemistry and drug discovery research, particularly for the development of targeted enzyme inhibitors. The 1,2,3-triazole ring is a privileged scaffold in pharmaceutical sciences, known for its stability, ability to form hydrogen bonds, and participation in key hydrophobic interactions within enzyme active sites . Molecules featuring this ring system have demonstrated a wide spectrum of biological activities, including potent inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are primary targets in neurodegenerative disease research such as Alzheimer's disease . Furthermore, the benzenesulfonamide group is a classic zinc-binding pharmacophore found in potent inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are established targets in cancer therapy . The inclusion of the azetidine ring adds structural rigidity and can favorably influence the compound's pharmacokinetic properties. Researchers can leverage this compound as a key intermediate or a core structural template in projects aimed at designing and evaluating novel therapeutic agents for conditions ranging from neurodegeneration to oncology. It is especially useful for probing structure-activity relationships (SAR) in the development of multi-targeting ligands. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Comprehensive product documentation, including analytical data and certificates of analysis, are available upon request to ensure research reproducibility and quality.

Properties

IUPAC Name

2-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-7-10-3-1-2-4-12(10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDOQEJBXWRBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps. The azetidine ring can be introduced through nucleophilic substitution reactions, while the sulfonyl and benzonitrile groups are added via sulfonylation and nitrile formation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Structural Overview

The compound consists of a triazole ring, an azetidine moiety, and a benzonitrile group. The triazole ring is known for its diverse biological activities, while the azetidine and sulfonyl groups contribute to the compound's chemical reactivity and stability. These structural components make it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, 1,2,3-triazole hybrids have demonstrated promising in vitro and in vivo antibacterial activities against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism of action is thought to involve the inhibition of bacterial cell growth through interference with essential biochemical pathways .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeActivity AgainstReference
1,2,3-Triazole HybridsGram-positive bacteria
Gram-negative bacteria
Fungal strains

Anticancer Properties

The compound's potential as an anticancer agent is under investigation. Triazole derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, especially in BRCA-mutant cancers . This suggests that 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile may be developed further as a targeted cancer therapy.

Table 2: Anticancer Activity of Triazole Derivatives

Mechanism of ActionTargetReference
PARP InhibitionCancer cells
DNA Repair InterferenceBRCA-mutant cancers

Drug Development

Due to its structural versatility, this compound serves as a scaffold for the development of new pharmaceuticals. Its ability to form stable complexes with biological targets makes it an attractive candidate for further modification and optimization in drug design .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include:

Formation of the Triazole Ring:
Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-known "click" reaction method.

Azetidine Ring Formation:
This can be achieved through cyclization reactions under basic conditions.

Coupling with Benzonitrile:
The final coupling step often employs reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of triazole derivatives in treating resistant bacterial strains and their potential role in cancer therapy:

Study on Antibacterial Activity:
A comprehensive review published in 2019 detailed the structure-activity relationship (SAR) of various triazole hybrids and their effectiveness against resistant bacterial strains. The findings suggest that modifications to the triazole structure can enhance antibacterial potency .

Research on Cancer Therapeutics:
A study focused on PARP inhibitors indicated that compounds similar to this compound exhibited low nanomolar IC50 values against cancer cells with specific mutations. This underscores the compound's potential utility in precision medicine .

Mechanism of Action

The mechanism of action of 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The 1,2,3-triazole ring can form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to biological targets. The azetidine ring may enhance the compound’s stability and reactivity, while the sulfonyl and benzonitrile groups contribute to its overall bioactivity .

Comparison with Similar Compounds

Key Differences :

  • The benzonitrile group is absent in most triazole-based drugs, suggesting unique electronic or steric interactions.

Azetidine Sulfonyl Derivatives

Azetidine sulfonamides are explored for kinase inhibition and CNS activity. For instance:

  • ABT-199 (Venetoclax) : Features a sulfonyl piperazine moiety. Replacing piperazine with azetidine (as in the target compound) could reduce entropy loss upon binding.
  • Azetidine sulfonamide protease inhibitors : Demonstrate enhanced selectivity due to the ring’s rigidity compared to larger cyclic amines.

Key Differences :

Benzonitrile-Containing Compounds

Benzonitrile derivatives are common in agrochemicals and pharmaceuticals:

  • Crizotinib : A tyrosine kinase inhibitor with a benzonitrile-pyrazole core. The nitrile group coordinates with metal ions in the active site.
  • Thiocyanate herbicides : Utilize nitrile groups for electrophilic reactivity, unlike the target compound’s likely role in polar interactions.

Key Differences :

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Activity Synthesis Method
2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile Benzonitrile-sulfonyl-azetidine-triazole Nitrile, sulfonyl, azetidine, triazole Hypothesized kinase inhibition CuAAC (triazole)
Tazobactam β-lactam-triazole-thiazolidine β-lactam, triazole, sulfone β-lactamase inhibition Chemical coupling
Venetoclax (ABT-199) Piperazine-sulfonamide Sulfonamide, piperazine BCL-2 inhibition Multistep organic synthesis
Crizotinib Pyrazole-benzonitrile Benzonitrile, pyrazole ALK/ROS1 inhibition Pd-catalyzed cross-coupling

Research Findings and Implications

  • Synthetic Efficiency : The triazole moiety in the target compound is likely synthesized via CuAAC, a method achieving >95% yield and purity in solid-phase peptide synthesis .
  • Structural Rigidity : Azetidine’s strain may confer preorganization for target binding, as seen in protease inhibitors.
  • Electrostatic Profile: The sulfonyl group and nitrile could enhance solubility and target affinity, respectively, compared to non-polar analogues.

Biological Activity

The compound 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a synthetic molecule that features a triazole ring, an azetidine moiety, and a sulfonyl group attached to a benzonitrile structure. Its unique chemical architecture suggests potential biological activities that warrant detailed exploration in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

C13H12N6O2S\text{C}_{13}\text{H}_{12}\text{N}_{6}\text{O}_{2}\text{S}

This formula indicates the presence of nitrogen atoms from the triazole and azetidine components, which are known to influence biological interactions.

The biological activity of this compound is largely attributed to its structural components:

  • Triazole Ring : Known for its strong dipole moment and ability to form hydrogen bonds, enhancing interactions with biomolecules.
  • Azetidine Ring : This cyclic amine can influence the compound's pharmacokinetics and binding affinity to biological targets.
  • Sulfonyl Group : Often associated with increased solubility and reactivity, allowing for better interaction with various enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing triazole rings possess significant antimicrobial properties. The presence of the azetidine and sulfonyl groups may enhance this effect by increasing membrane permeability or inhibiting essential enzymes in microbial cells.

Antitumor Activity

Preliminary investigations suggest that this compound might inhibit tumor cell proliferation. Mechanistic studies indicate that it could interfere with critical signaling pathways involved in cancer cell survival, such as the EGFR pathway.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit proteases or kinases that play crucial roles in disease mechanisms.

Case Studies

Several research studies have highlighted the biological effectiveness of similar compounds:

  • Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Research published in Antibiotics showed that triazole-containing compounds have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Enzyme Interaction Studies : Molecular docking studies indicated that compounds similar to this compound can effectively bind to active sites of target enzymes, suggesting potential for drug development .

Research Findings Summary

Activity Type Findings References
AntimicrobialSignificant activity against various pathogens
AntitumorInhibits cell proliferation in cancer models
Enzyme InhibitionEffective binding to key metabolic enzymes

Q & A

Q. What are the standard synthetic routes for 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile, and what reaction conditions optimize yield?

The synthesis typically involves two key steps:

  • Triazole Formation : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. This method ensures regioselectivity and high efficiency under mild conditions (e.g., THF/water solvent, sodium ascorbate as a reductant) .
  • Sulfonylation : Coupling the azetidine moiety to the benzonitrile-sulfonyl group via nucleophilic substitution. Anhydrous solvents (e.g., 2-butanone) and bases like K₂CO₃ are critical for activating the sulfonyl chloride intermediate . Key Conditions :
StepReagents/ConditionsYield Optimization
CuAACCuSO₄, sodium ascorbate, 40°C, 16 hrs>95% conversion with polar aprotic solvents
SulfonylationK₂CO₃, N₂ atmosphere, refluxExtended reaction times (e.g., 22 hrs) improve substitution efficiency

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

  • ¹H/¹³C NMR : Look for signals confirming the triazole (δ 7.5–8.5 ppm for triazole protons) and azetidine (δ 3.5–4.5 ppm for N–CH₂ groups) .
  • IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group, while sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺, with fragmentation patterns confirming the sulfonyl and triazole linkages .

Q. What is the role of the triazole and azetidine moieties in the compound’s reactivity?

  • Triazole : Participates in π-π stacking and hydrogen bonding with biological targets. Its stability under acidic/basic conditions makes it suitable for in vivo studies .
  • Azetidine : The strained four-membered ring enhances electrophilicity at the sulfonyl group, facilitating nucleophilic substitutions .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve conformational dynamics and validate the molecular structure?

  • Data Collection : High-resolution (<1.0 Å) data from synchrotron sources improve accuracy.
  • Refinement : SHELXL refines anisotropic displacement parameters and models disorder in the triazole-azetidine junction. Key metrics include R1 < 0.05 and wR2 < 0.15 for reliable results .
  • Conformational Analysis : Compare torsion angles (e.g., C–S–N–C) between crystal structures and computational models to assess flexibility .

Q. What computational strategies predict the compound’s biological activity and target interactions?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. Triazole electron-withdrawing groups enhance activity .
  • Molecular Docking : Simulate binding to bacterial dihydrofolate reductase (DHFR). The sulfonyl group forms hydrogen bonds with Arg⁷², while the triazole interacts via hydrophobic contacts .

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the sulfonyl S and adjacent CH₂ groups resolve ambiguities .
  • Crystallographic Validation : Overlay NMR-derived structures with X-ray data to identify discrepancies in bond lengths/angles .

Q. What synthetic challenges arise in achieving enantiomeric purity, and how are they addressed?

  • Chiral Intermediates : Use enantiopure azetidine precursors (e.g., (R)-3-aminopyrrolidine) to control stereochemistry.
  • Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) resolves racemic mixtures. Solvent systems like hexane/isopropanol (90:10) optimize separation .

Methodological Considerations

  • Contradictions in Synthesis : reports 29% yield for a similar sulfonylation under N₂, while achieves >75% using microwave-assisted heating. Adjusting reaction time and energy input can reconcile these differences .
  • Biological Assays : For antimicrobial testing, follow CLSI guidelines with MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Triazole derivatives often show MICs ≤ 8 µg/mL .

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